![molecular formula C13H22N2O3 B2978604 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 1210255-42-7](/img/structure/B2978604.png)
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide
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Description
“N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide” is a complex organic compound. It seems to contain a cyclohexene ring, which is a six-membered ring with one double bond . The compound also contains an oxalamide group, which is a type of amide that is derived from oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the cyclohexene ring and the oxalamide group. The cyclohexene ring would introduce some degree of unsaturation into the molecule, while the oxalamide group would likely form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The double bond in the cyclohexene ring could potentially undergo addition reactions, while the oxalamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the cyclohexene ring could potentially make the compound more hydrophobic, while the oxalamide group could contribute to its solubility in water .Scientific Research Applications
Novel Cyclic Dipeptidyl Ureas Synthesis
Research involving the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas through a multi-step process, including Ugi reactions and further modifications. These compounds, characterized by specific structural features such as cyclohexyl groups and hydroxy functionalities, are noteworthy for their potential in generating bioactive molecules with novel properties (Sañudo et al., 2006).
Polymorphism in Pharmaceutical Compounds
A study focused on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, highlights the importance of understanding polymorphism in drug development. The research utilized spectroscopic and diffractometric techniques to characterize different polymorphic forms, which is crucial for optimizing pharmaceutical formulations and understanding drug stability (Vogt et al., 2013).
Hydrophilic Aliphatic Polyesters
A discussion on the design, synthesis, and polymerization of functional cyclic esters, including derivatives of cyclohexanone, highlights the development of hydrophilic aliphatic polyesters. These materials, designed with specific functional groups (e.g., hydroxyl, amino), offer promising applications in biodegradable polymers and biomedical materials, showcasing the versatility of cyclic and aliphatic compounds in polymer science (Trollsås et al., 2000).
Polyamine Analogue-Induced Programmed Cell Death
Research on N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, explores its role in inducing programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and subsequent oxidative stress. This study underlines the potential therapeutic applications of cyclohexyl-related compounds in designing antitumor agents with selective cytotoxic activity (Ha et al., 1997).
properties
IUPAC Name |
N'-[2-(cyclohexen-1-yl)ethyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-10-4-8-14-12(17)13(18)15-9-7-11-5-2-1-3-6-11/h5,16H,1-4,6-10H2,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJRSXGHBLZVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide |
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